molecular formula C8H15NO3 B066694 Ethyl (3R)-3-acetamidobutanoate CAS No. 187989-67-9

Ethyl (3R)-3-acetamidobutanoate

Cat. No. B066694
M. Wt: 173.21 g/mol
InChI Key: JQGFASTXESCOHX-ZCFIWIBFSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its common uses and applications .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a technique for planning a synthesis route by transforming a target molecule into simpler precursor structures .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D geometry of the molecule. This can be done using various spectroscopic techniques and computational methods .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying the types of reactions it undergoes, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, reactivity, and stability. These properties can often be found in databases or determined experimentally .

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes its toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential new applications for the compound, improvements in its synthesis, or new research areas. This usually requires reviewing recent scientific literature .

properties

IUPAC Name

ethyl (3R)-3-acetamidobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGFASTXESCOHX-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462233
Record name CTK4D9680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3R)-3-acetamidobutanoate

CAS RN

187989-67-9
Record name CTK4D9680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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